molecular formula C12H10Cl2N2O2 B12556740 Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate CAS No. 175203-11-9

Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate

Cat. No.: B12556740
CAS No.: 175203-11-9
M. Wt: 285.12 g/mol
InChI Key: FQFIMFRRRMAAOP-UHFFFAOYSA-N
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Description

Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.12 g/mol It is characterized by the presence of a benzoate group attached to a dichloroimidazole moiety via a methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 4,5-dichloroimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with substituted imidazole rings.

    Hydrolysis: 3-(4,5-dichloroimidazol-1-ylmethyl)benzoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dichloroimidazole moiety. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloroimidazol-1-ylmethyl)benzoate
  • Methyl 3-(5-chloroimidazol-1-ylmethyl)benzoate
  • Methyl 3-(4,5-dimethylimidazol-1-ylmethyl)benzoate

Uniqueness

Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate is unique due to the presence of two chlorine atoms on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the imidazole ring, leading to variations in their properties and applications.

Properties

CAS No.

175203-11-9

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

methyl 3-[(4,5-dichloroimidazol-1-yl)methyl]benzoate

InChI

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)9-4-2-3-8(5-9)6-16-7-15-10(13)11(16)14/h2-5,7H,6H2,1H3

InChI Key

FQFIMFRRRMAAOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=NC(=C2Cl)Cl

Origin of Product

United States

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